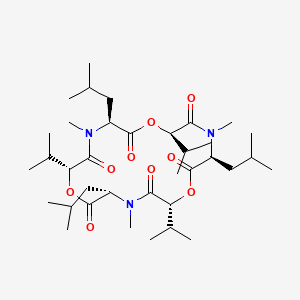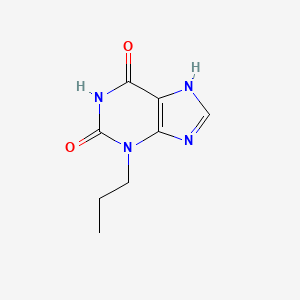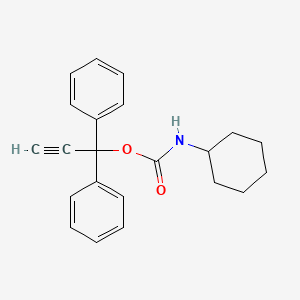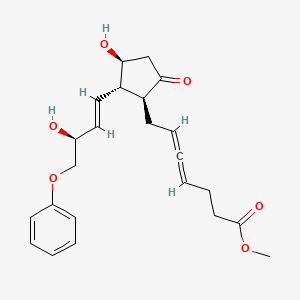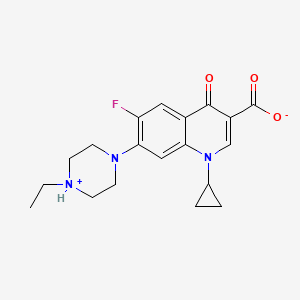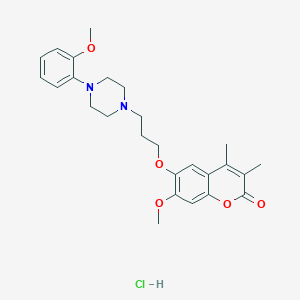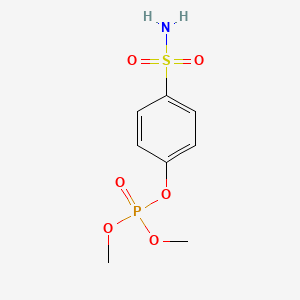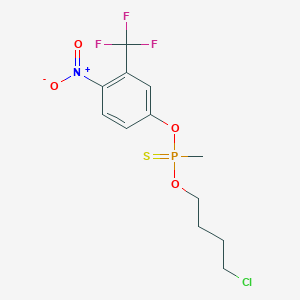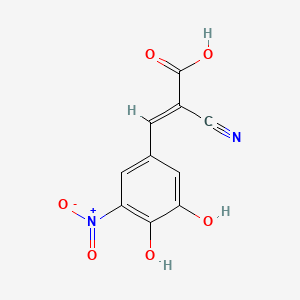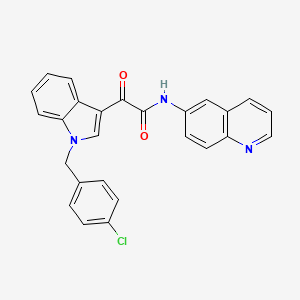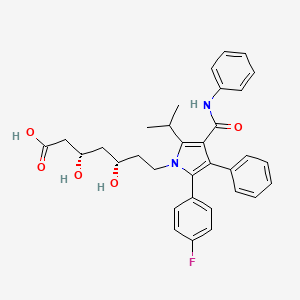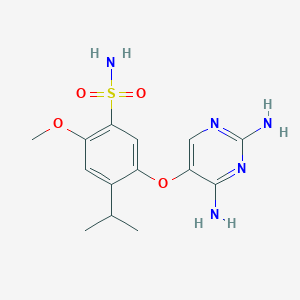
Gefapixant
Descripción general
Descripción
Gefapixant, also known as AF-219 or MK-7264, is a P2X3 receptor antagonist that reduces the cough reflex in patients with refractory or unexplained chronic cough . It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks . Gefapixant received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with refractory chronic cough (RCC) and unexplained chronic cough (UCC), and received subsequent approval in the EU in September 2023 for the same indications .
Molecular Structure Analysis
The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.4 g/mol . The structure of Gefapixant includes a pyrimidine ring which is a key component of its activity .Physical And Chemical Properties Analysis
The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.40 g/mol . The drug is 55% bound to human plasma with a blood/plasma concentration ratio of 1 to 1 .Aplicaciones Científicas De Investigación
Gefapixant: Comprehensive Analysis of Scientific Research Applications
1. Treatment of Persistent Cough in Idiopathic Pulmonary Fibrosis (IPF) Gefapixant has been studied for its efficacy in treating persistent cough associated with IPF. A randomized, placebo-controlled clinical trial showed promising results, indicating its potential as a treatment option for this challenging symptom of IPF .
Improvement of Cough-Specific Health Status: In a Phase 3b trial, Gefapixant demonstrated a significant improvement in cough-specific health status compared to placebo. This was measured using the Leicester Cough Questionnaire (LCQ) total score, highlighting its potential benefit for patients with recent-onset chronic cough .
Regulatory Considerations: The U.S. Food and Drug Administration (FDA) has been involved in the regulatory process of Gefapixant, assessing its use for refractory chronic cough (RCC) or unexplained chronic cough (UCC) in adults. This underscores the ongoing research and development efforts to bring Gefapixant to market for these indications .
Safety Profile: Gefapixant’s safety profile has been evaluated, with dysgeusia (altered taste sensation) being the most common adverse event reported. However, serious adverse events were rare, which is an important consideration for its use in clinical settings .
Reduction in Cough Frequency: Clinical trials have shown that Gefapixant can lead to a clinically meaningful reduction in cough frequency, significantly superior to placebo. This supports its therapeutic value for patients with refractory chronic cough .
Propiedades
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
| Record name | Gefapixant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gefapixant | |
CAS RN |
1015787-98-0 | |
| Record name | Gefapixant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gefapixant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gefapixant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEFAPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Gefapixant interact with its target and what are the downstream effects?
A1: Gefapixant acts as a selective antagonist of the P2X3 receptor, a subtype of purinergic receptors. [] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). [] By binding to P2X3, Gefapixant blocks ATP-mediated signaling, thus reducing the activation of sensory nerve fibers, particularly C-fibers in the airways. [, ] This inhibition of P2X3 signaling ultimately leads to a reduction in cough reflex sensitivity. [, ]
Q2: Does Gefapixant demonstrate selectivity for P2X3 over other P2X subtypes?
A2: While Gefapixant exhibits selectivity for the P2X3 homotrimer, it can also modulate the activity of the P2X2/3 heterotrimer. [, ] This lack of complete selectivity is believed to contribute to taste disturbances observed as a side effect. [, ] Newer compounds, like Sivopixant, demonstrate higher selectivity for P2X3 over P2X2/3, potentially reducing the risk of taste-related side effects. []
Q3: What is the significance of ATP and P2X3 in chronic cough?
A3: Chronic cough is often associated with hypersensitivity of the cough reflex. [] ATP, released upon tissue injury or inflammation, acts as a key signaling molecule in the cough reflex pathway. [, ] P2X3 receptors, located on sensory nerve endings in the airways, are activated by ATP, leading to neuronal signaling and ultimately cough. [, ] Therefore, inhibiting P2X3 with Gefapixant can effectively reduce cough hypersensitivity in patients with chronic cough. [, ]
Q4: What is the primary route of Gefapixant elimination?
A4: Gefapixant is primarily eliminated through renal excretion, with approximately 64% of the administered dose recovered unchanged in urine. [] Metabolism plays a minor role in Gefapixant elimination. []
Q5: How does renal impairment affect Gefapixant exposure?
A5: Renal impairment significantly impacts Gefapixant exposure. [] Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment experience a 1.87-, 2.79-, and 3.76-fold increase in exposure, respectively. [] Dose adjustments are recommended for patients with severe renal impairment. []
Q6: Does Gefapixant interact with the OATP1B1 drug transporter?
A7: A study using pitavastatin, a sensitive OATP1B1 substrate, revealed that Gefapixant does not significantly affect pitavastatin exposure. [] This indicates that Gefapixant has a low potential to inhibit the OATP1B1 transporter in a clinically relevant manner. []
Q7: How is Gefapixant typically administered and what is the rationale for the dosing regimen?
A8: Gefapixant is typically administered orally twice daily. [] The pharmacokinetic profile, characterized by an accumulation ratio of approximately 2 at steady state and a mean apparent terminal half-life ranging from 8.2 to 9.6 hours, supports this regimen. []
Q8: What is the evidence supporting the efficacy of Gefapixant in treating chronic cough?
A9: Several clinical trials have investigated the efficacy of Gefapixant in patients with refractory or unexplained chronic cough. Meta-analyses of these trials indicate that moderate to high doses of Gefapixant effectively reduce both objective 24-hour cough frequency and awake cough frequency compared to placebo. [, ]
Q9: What dose of Gefapixant is most effective in reducing cough frequency?
A10: Meta-analysis suggests a dose-dependent effect of Gefapixant on cough frequency. [] Moderate doses (45–50 mg twice daily) show efficacy, but high doses (≥100 mg twice daily) demonstrate a more substantial reduction in both 24-hour and awake cough frequency. [] Notably, high doses also specifically improve nighttime cough frequency, which is not observed with moderate doses. []
Q10: What formulation challenges were encountered during the development of Gefapixant?
A12: Initially, the free base formulation of Gefapixant (F01) exhibited variable bioavailability and sensitivity to food and gastric pH. []
Q11: How were these formulation challenges addressed?
A13: To overcome the limitations of the free base formulation, a citric acid salt formulation (F04) was developed. [] This new formulation demonstrated enhanced drug solubilization, comparable bioavailability to the modified free base formulation (F02), and minimal impact from food or proton pump inhibitors (PPIs). []
Q12: What formulation of Gefapixant is used in the commercial product?
A14: The commercial product utilizes a slightly modified version of the F04 formulation, designated as F04B. [] This formulation has been shown to be bioequivalent to F04A, ensuring consistent pharmacokinetic properties and clinical performance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

